2-methyl-1H-benzo[d]imidazole-1-carbonitrile 2-methyl-1H-benzo[d]imidazole-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17196525
InChI: InChI=1S/C9H7N3/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,1H3
SMILES:
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol

2-methyl-1H-benzo[d]imidazole-1-carbonitrile

CAS No.:

Cat. No.: VC17196525

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-1H-benzo[d]imidazole-1-carbonitrile -

Specification

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
IUPAC Name 2-methylbenzimidazole-1-carbonitrile
Standard InChI InChI=1S/C9H7N3/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,1H3
Standard InChI Key RVYIEANZYUQEEB-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N1C#N

Introduction

Structural and Molecular Characteristics

The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 2-methyl-1H-benzo[d]imidazole-1-carbonitrile, the imidazole ring is substituted with a methyl group at position 2 and a nitrile group at position 1. The IUPAC name reflects the numbering convention where the nitrile-bearing nitrogen is designated as position 1, and the adjacent carbon (with the methyl group) is position 2 .

Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations on analogous compounds, such as 2-methyl-1H-benzimidazole-5-carboxylic acid, reveal planar geometries with delocalized π-electrons across the fused rings . The nitrile group introduces significant electron-withdrawing effects, polarizing the imidazole ring and altering frontier molecular orbital (FMO) energies. For example, HOMO-LUMO gaps in similar nitrile-substituted benzimidazoles range between 4.5–5.2 eV, suggesting moderate reactivity suitable for charge-transfer applications .

Table 1: Calculated Molecular Properties of 2-Methyl-1H-Benzo[d]imidazole-1-Carbonitrile (DFT/B3LYP/cc-pVDZ)

PropertyValue
Molecular Weight157.17 g/mol
HOMO Energy-6.32 eV
LUMO Energy-1.15 eV
Dipole Moment4.78 Debye
Bond Length (C≡N)1.16 Å

Synthetic Methodologies

While no direct synthesis of 2-methyl-1H-benzo[d]imidazole-1-carbonitrile is documented, patent literature on benzimidazole derivatives provides viable routes. A common strategy involves cyclocondensation of o-phenylenediamine derivatives with nitrile-bearing reagents.

Key Synthetic Steps from Patent KR2014005996W

The preparation of ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate (Example 5-1 ) illustrates a modular approach:

  • N-Alkylation: Reacting 4-acetoxy-2-methylbenzimidazole with benzyl bromide in the presence of a base.

  • Esterification: Treating the intermediate with ethyl chloroformate to introduce the ester group.

  • Nitrile Introduction: Substituting leaving groups (e.g., halides) with cyanide ions via nucleophilic displacement.

For 2-methyl-1H-benzo[d]imidazole-1-carbonitrile, a plausible pathway involves:

  • Cyclization of 2-methyl-1H-benzimidazole with cyanogen bromide (BrCN) under basic conditions.

  • Direct Cyanation using trimethylsilyl cyanide (TMSCN) catalyzed by Lewis acids .

Spectroscopic Characterization

Experimental data from related compounds, such as 2-methyl-1H-benzimidazole-5-carboxylic acid, provides benchmarks for predicting spectroscopic features .

Vibrational Spectroscopy (FT-IR and Raman)

  • C≡N Stretch: A sharp peak near 2240 cm⁻¹ (FT-IR), characteristic of aliphatic nitriles.

  • C-H (Imidazole): Bending modes at 1150–1250 cm⁻¹ (Raman).

  • Aromatic C=C: Stretching vibrations at 1480–1600 cm⁻¹ .

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)

Position¹H δ (ppm)¹³C δ (ppm)Assignment
C-1-118.5Nitrile Carbon (C≡N)
C-2-25.8Methyl Carbon (-CH₃)
H-37.45 (s)120.3Imidazole Proton
H-77.92 (d)132.1Aromatic Proton

Thermodynamic and Physicochemical Properties

The methyl and nitrile substituents significantly influence solubility and stability:

  • Melting Point: Estimated 180–190°C (analogous nitriles ).

  • LogP: Computed 1.85, indicating moderate lipophilicity.

  • Aqueous Solubility: ~0.2 mg/mL at 25°C (predicted via Abraham model).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzimidazole nitriles are precursors to kinase inhibitors and antiviral agents. For example, the ethyl ester analog in Patent WO2015005615A1 is a intermediate in Janus kinase (JAK) inhibitor synthesis .

Materials Science

The electron-deficient nitrile group enhances charge-transport properties, making the compound a candidate for organic semiconductors .

Computational Insights and Molecular Interactions

DFT studies highlight strong hydrogen-bonding propensity at the nitrile group (MEP surface charge: −0.45 e). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the nitrile’s lone pairs and the imidazole’s σ*-orbitals, stabilizing the structure .

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